

## Application Notes and Protocols for ACTH (1-17) TFA Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Adrenocorticotropic hormone (1-17), trifluoroacetate salt (**ACTH (1-17) TFA**), is a synthetic peptide fragment of the endogenous adrenocorticotropic hormone. It is a potent agonist for the melanocortin 1 receptor (MC1R), exhibiting high binding affinity.[1] Research in murine models has demonstrated its immunomodulatory properties, particularly in the context of neuroinflammation. These application notes provide detailed protocols for the preparation and administration of **ACTH (1-17) TFA** in mice, summarize key quantitative data from preclinical studies, and illustrate the relevant signaling pathways and experimental workflows.

### **Data Presentation**

The administration of ACTH (1-17) has been shown to modulate the immune response in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis. The following tables summarize the quantitative effects on various T-cell populations in the central nervous system (CNS) of SJL/J mice following oral administration of 10  $\mu$ g of ACTH daily.[2]

Table 1: Effect of Oral ACTH (1-17) Administration on T-Cell Populations in the CNS of EAE Mice[2]



| Cell Population        | Control (s-MSH)<br>(%) | ACTH (10 μg) (%) | P-value                  |
|------------------------|------------------------|------------------|--------------------------|
| CD4+ IFN-y+ T-cells    | ~2.5                   | ~2.3             | > 0.05 (not significant) |
| CD4+ IL-17+ T-cells    | ~1.8                   | ~1.0             | < 0.05                   |
| γδ IL-17+ T-cells      | ~1.2                   | ~0.6             | < 0.05                   |
| CD4+ Foxp3+ Treg cells | ~1.5                   | ~2.2             | < 0.05                   |

Table 2: Effect of Oral ACTH (1-17) Administration on Immune Cells in the Lamina Propria of EAE Mice[2]

| Cell Population        | Control (s-MSH)<br>(%) | ACTH (10 μg) (%) | P-value |
|------------------------|------------------------|------------------|---------|
| CD4+ IL-6+ T-cells     | ~1.5                   | ~0.7             | < 0.05  |
| CD4+ Foxp3+ Treg cells | ~2.0                   | ~3.0             | < 0.01  |

# Experimental Protocols Protocol 1: Preparation of ACTH (1-17) TFA for In Vivo

#### Materials:

**Administration** 

- ACTH (1-17) TFA peptide (lyophilized powder)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.2
- Sterile, pyrogen-free water for injection
- Dimethyl sulfoxide (DMSO) (optional, for hydrophobic peptides)
- 0.22 μm sterile syringe filter



#### Sterile vials

#### Procedure:

- Reconstitution of Lyophilized Peptide:
  - Allow the vial of lyophilized ACTH (1-17) TFA to equilibrate to room temperature before opening to prevent condensation.
  - For aqueous solutions, reconstitute the peptide in sterile PBS (pH 7.2) to a desired stock concentration (e.g., 1 mg/mL).[3] Gentle vortexing or sonication can be used to aid dissolution.[1]
  - For peptides that are difficult to dissolve in aqueous solutions, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with sterile PBS. Ensure the final concentration of DMSO is minimal and compatible with the experimental model.
- Sterilization:
  - Sterilize the reconstituted peptide solution by passing it through a 0.22 μm sterile syringe filter into a sterile vial.
- Aliquoting and Storage:
  - Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles.
  - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

## Protocol 2: Administration of ACTH (1-17) TFA to Mice

This protocol describes two common routes of administration based on published studies. The choice of route and dose will depend on the specific experimental design.

- A. Oral Gavage (for neuroinflammation models like EAE)[2]
- Animal Model: SJL/J mice with induced EAE.



- Dosage: 10 μg of ACTH (1-17) per mouse daily.[2]
- Preparation of Dosing Solution: Dilute the stock solution of ACTH (1-17) TFA with sterile
   PBS to a final concentration that allows for the administration of 10 μg in a volume of 100 μL.
- Administration:
  - Gently restrain the mouse.
  - Using a 20-22 gauge gavage needle with a ball tip, carefully insert the needle into the esophagus.
  - $\circ$  Slowly administer 100  $\mu L$  of the dosing solution.
  - Monitor the animal briefly after administration to ensure no adverse reactions.
- B. Intraperitoneal (IP) Injection (for studying effects on DNA synthesis)
- Animal Model: CD2F1 mice.
- Dosage:
  - Low dose: 0.02 IU/kg
  - High dose: 20 IU/kg
- Preparation of Dosing Solution: Dilute the stock solution of **ACTH (1-17) TFA** with sterile PBS to the desired final concentration for injection. The injection volume should typically be between 100-200  $\mu$ L for a mouse.
- Administration:
  - Properly restrain the mouse to expose the abdomen.
  - Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.



- Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
- · Inject the solution slowly.

## Mandatory Visualizations Signaling Pathway

The primary mechanism of action for ACTH (1-17) in immune modulation is through its interaction with the Melanocortin 1 Receptor (MC1R).



Click to download full resolution via product page

Caption: ACTH (1-17) TFA signaling via the MC1R pathway in immune cells.

## **Experimental Workflow**

The following diagram outlines a typical experimental workflow for studying the effects of **ACTH** (1-17) **TFA** in a mouse model of EAE.





Click to download full resolution via product page

Caption: Experimental workflow for EAE mouse model studies with ACTH (1-17) TFA.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. shsmu.edu.cn [shsmu.edu.cn]
- 2. Ingested (Oral) Adrenocorticotropic Hormone Inhibits IL-17 in the Central Nervous System in the Mouse Model of Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingested (Oral) Adrenocorticotropic Hormone Inhibits IL-17 in the Central Nervous System in the Mouse Model of Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ACTH (1-17) TFA Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619334#acth-1-17-tfa-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com